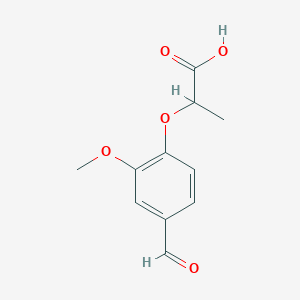
2-(4-Formyl-2-methoxyphenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Formyl-2-methoxyphenoxy)propanoic acid is a chemical compound that serves as a precursor or an intermediate in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The presence of the formyl and methoxy groups on the aromatic ring and the propanoic acid moiety suggests that this compound could be involved in various chemical reactions and possess distinct physical and chemical properties .
Synthesis Analysis
The synthesis of derivatives of 2-(4-formyl-2-methoxyphenoxy)propanoic acid has been reported, where cyclization of the carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) leads to the formation of 1,3,4-thiadiazole derivatives . This suggests that the compound can undergo condensation reactions to form heterocyclic structures, which are of interest in pharmaceutical research due to their biological activities.
Molecular Structure Analysis
The molecular structure of 2-(4-formyl-2-methoxyphenoxy)propanoic acid and its derivatives can be confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These techniques provide information about the functional groups present and the overall molecular framework . The crystal structure of a related compound, (2-formyl-6-methoxyphenoxy)acetic acid, has been determined by X-ray diffraction, which reveals details about the spatial arrangement of atoms and the hydrogen-bonded cyclic dimers formed .
Chemical Reactions Analysis
The formyl group in 2-(4-formyl-2-methoxyphenoxy)propanoic acid is reactive and can participate in various chemical reactions, such as the synthesis of thiadiazole derivatives mentioned earlier . Additionally, the compound's structure is related to that of other phenoxyalkanoic acids, which have been studied for their interactions with metals, suggesting potential applications in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-formyl-2-methoxyphenoxy)propanoic acid derivatives can be influenced by the presence of the methoxy and formyl groups. These groups can affect the compound's solubility, boiling and melting points, and reactivity. The antimicrobial evaluation of the thiadiazole derivatives indicates that these compounds exhibit significant activity against several strains of microbes, which is a valuable property for potential pharmaceutical applications . The corrosion inhibition properties of a related compound, 2-methoxy-4-formylphenol, suggest that the methoxy and formyl groups can also play a role in surface chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
- Scientific Field : Taste Perception Research
- Summary of the Application : Na-PMP is used as a sweetness inhibitor in taste perception research. It has been found to effectively inhibit the sweetness response of various stimuli, reducing both sweetness intensity and persistence .
- Methods of Application : In one study, the effect of Na-PMP on the taste and temporal properties of a range of bitter-sweet stimuli was determined using a trained sensory panel . In another study, a trained panel evaluated the effect of Na-PMP on the intensity of 15 different sweeteners .
- Results or Outcomes : Na-PMP was found to be specific to sweet taste, with no reduction in bitterness intensity or persistence observed at the concentrations employed in the study . In the second study, Na-PMP significantly blocked sweetness intensity for 12 of the 15 sweeteners tested .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-7(11(13)14)16-9-4-3-8(6-12)5-10(9)15-2/h3-7H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHKYEYVHIVNMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387770 |
Source


|
| Record name | 2-(4-formyl-2-methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Formyl-2-methoxyphenoxy)propanoic acid | |
CAS RN |
51264-79-0 |
Source


|
| Record name | 2-(4-formyl-2-methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

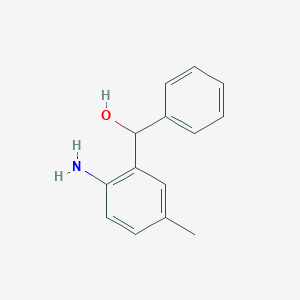
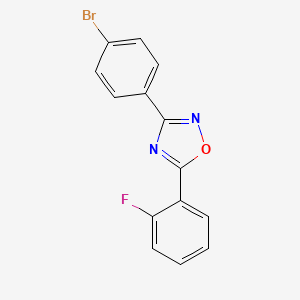
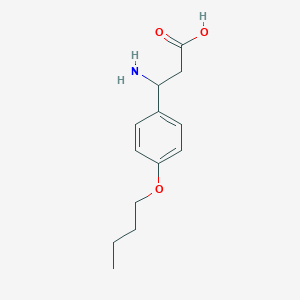
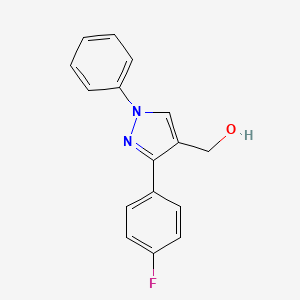
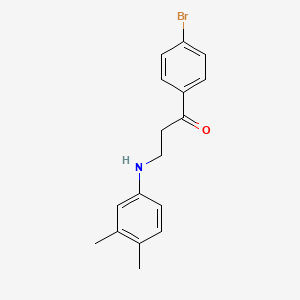

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)
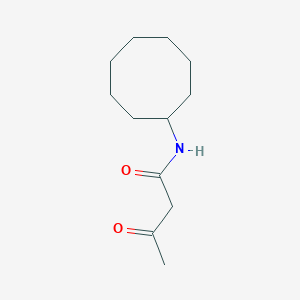

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)
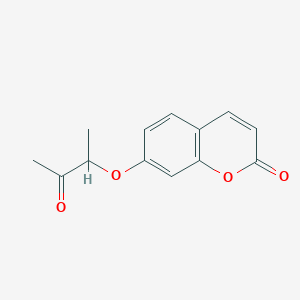
![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)
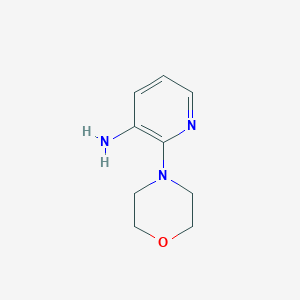
![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)